molecular formula C22H19N3O3 B2665035 N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1226437-60-0

N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2665035
CAS No.: 1226437-60-0
M. Wt: 373.412
InChI Key: YLGSVSKDDMMCNO-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the following steps :

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Furan Group: The furan group is introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Amidation: The final step involves the amidation reaction, where the furan-2-ylmethyl group is attached to the indole core through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound acts as an inhibitor of the epidermal growth factor receptor (EGFR). It binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is unique due to the presence of both the furan-2-ylmethyl and 3-methylbenzamido groups. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14-6-4-7-15(12-14)21(26)25-19-17-9-2-3-10-18(17)24-20(19)22(27)23-13-16-8-5-11-28-16/h2-12,24H,13H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGSVSKDDMMCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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